Amyl alcohol-1-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481269 | |
| Record name | Amyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58454-11-8 | |
| Record name | Amyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Isotopic Labeling of Amyl Alcohol 1 13c
Strategies for Selective Carbon-13 Incorporation at Position 1
The primary goal in synthesizing 1-Pentanol-1-13C is to ensure that the ¹³C label is exclusively or predominantly located at the terminal carbon atom of the n-pentanol chain. This is typically achieved through two main strategic approaches: de novo synthesis pathways and precursor-based labeling.
De Novo Synthesis Pathways for Specific Carbon-13 Positionality
De novo synthesis involves constructing the carbon skeleton of the target molecule from smaller, isotopically labeled building blocks. For 1-Pentanol-1-13C, this strategy focuses on assembling the five-carbon chain, ensuring that the ¹³C atom is introduced at the C1 position from the outset.
Building Block Approach: This method utilizes simple, commercially available ¹³C-labeled precursors, such as ¹³C-labeled carbon dioxide (¹³CO₂) or ¹³C-labeled acetylene (B1199291) (¹³C₂H₂). These basic units can be transformed through a series of reactions into more complex labeled intermediates. For instance, ¹³C elemental carbon can be converted to calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-labeled acetylene. Acetylene is a versatile building block that can be elaborated into various functionalized molecules, including those that can be converted into primary alcohols. researchgate.net
Chain Elongation with Labeled C1 Unit: A de novo synthesis pathway might involve reacting a labeled C1 precursor (e.g., derived from ¹³CO₂) with a suitable four-carbon fragment that can be elaborated into the rest of the pentanol (B124592) chain. Alternatively, a labeled C2 unit could be reacted with a C3 unit. The specific reactions employed would be chosen to ensure the ¹³C label remains at the C1 position throughout the synthesis. Common reactions in labeled synthesis include Grignard reactions, Wittig reactions, and various carbonylation or reduction steps, all carefully controlled to maintain isotopic integrity. rsc.org
While specific published de novo routes for 1-Pentanol-1-13C are not detailed in the provided search results, the general principle involves assembling the molecule from labeled fragments, ensuring the ¹³C atom is correctly positioned from the initial stages of synthesis.
Precursor-Based Labeling Approaches for Amyl Alcohol-1-13C
Precursor-based labeling strategies involve starting with a molecule that already contains the ¹³C label at the desired position and then converting it into the target compound, 1-Pentanol-1-13C, through functional group transformations.
Reduction of Labeled Carboxylic Acids or Esters: A common and effective method for synthesizing primary alcohols is the reduction of their corresponding carboxylic acids or esters. If n-pentanoic acid or its ester is available with the ¹³C label at the carboxyl carbon (which becomes C1 of the alcohol), its reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can yield 1-Pentanol-1-13C. For example, the reduction of benzoic acid-α-¹³C yields benzyl (B1604629) alcohol-α-¹³C, illustrating this principle. rsc.org Therefore, a labeled precursor such as pentanoic acid-1-¹³C could be reduced to afford 1-Pentanol-1-13C.
Reduction of Labeled Aldehydes: Similarly, the reduction of 1-pentanal-1-13C would directly produce 1-Pentanol-1-13C. The availability of the appropriately labeled aldehyde precursor is key to this approach.
Utilizing Commercially Available Labeled Precursors: Many synthesis routes for labeled compounds rely on the strategic use of commercially available, isotopically enriched starting materials. criver.com The commercial availability of 1-Pentanol-1-13C sigmaaldrich.com suggests that established precursor-based routes are in use.
Analytical Validation of Isotopic Enrichment and Positional Purity
Rigorous analytical validation is essential to confirm that the synthesized 1-Pentanol-1-13C possesses the intended isotopic enrichment and that the ¹³C label is indeed located at the C1 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: This is the primary technique for confirming the positional purity of the ¹³C label. The ¹³C NMR spectrum allows for the direct observation of the carbon atoms within the molecule. The carbon at position 1 (adjacent to the hydroxyl group) in 1-pentanol (B3423595) exhibits a characteristic chemical shift. By comparing the spectrum of the synthesized compound with that of unlabeled 1-pentanol, the presence and position of the ¹³C label can be confirmed. ontosight.ailp.edu.ua For 1-pentanol, the C1 carbon typically resonates in the range of 60-65 ppm. lp.edu.ua The incorporation of ¹³C at this position will result in a signal with altered intensity or coupling patterns, confirming its location. ontosight.ai
¹H NMR: While less direct for positional purity of ¹³C, ¹H NMR can sometimes reveal ¹³C satellites in the signals of protons bonded to neighboring carbons, providing indirect evidence of the label's position. nih.gov
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to determine the isotopic enrichment and confirm the mass of the labeled compound. The molecular ion of 1-Pentanol-1-13C will be approximately one mass unit higher than that of unlabeled 1-pentanol. sigmaaldrich.comontosight.ai By analyzing the ratio of the molecular ions, the percentage of isotopic enrichment can be quantified.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This advanced technique offers higher sensitivity and precision for determining isotopic enrichment, particularly for compounds with lower levels of labeling or when analyzing complex mixtures. researchgate.netnih.gov
Table 1: Analytical Techniques for Validation of 1-Pentanol-1-13C
| Technique | Primary Use | Information Provided |
| ¹³C NMR | Positional Purity Confirmation | Identifies the specific carbon atom(s) containing the ¹³C label based on chemical shifts and coupling patterns. |
| GC-MS | Isotopic Enrichment Quantification, Identity Confirmation | Detects the mass shift due to ¹³C incorporation, allowing calculation of isotopic enrichment; confirms molecular identity. |
| GC-C-IRMS | High-Sensitivity Isotopic Enrichment Quantification | Provides precise measurement of the ¹³C/¹²C ratio, crucial for accurate quantification of enrichment levels. |
Table 2: Typical Specifications for 1-Pentanol-1-13C
| Parameter | Typical Value | Method of Determination |
| Isotopic Enrichment | ≥ 98 atom % ¹³C | GC-MS / GC-C-IRMS |
| Chemical Purity | ≥ 99% | GC / HPLC |
| Positional Purity | ≥ 98% (at C1) | ¹³C NMR |
Considerations for Scale-Up in Labeled Compound Synthesis
Scaling up the synthesis of isotopically labeled compounds like 1-Pentanol-1-13C from laboratory bench scale to larger quantities (kilograms) introduces specific challenges and considerations.
Cost of Isotopically Labeled Precursors: The primary cost driver in synthesizing labeled compounds is the expense of the isotopically enriched starting materials. Efficient synthetic routes that minimize the number of steps and maximize yield are crucial for cost-effectiveness at scale. researchgate.net
Process Optimization and Control: As synthesis scales up, maintaining precise control over reaction parameters (temperature, pressure, reaction time, reagent addition rates) becomes more critical. adesisinc.comx-chemrx.com Flow chemistry systems offer significant advantages in this regard, enabling better heat and mass transfer, improved safety, and more consistent product quality. adesisinc.comx-chemrx.com
Good Manufacturing Practices (GMP): For applications requiring regulatory compliance, such as in pharmaceutical development, synthesis must adhere to GMP standards. This involves rigorous process development, validation, quality control, and comprehensive documentation. sigmaaldrich.com
Analytical Capacity: The analytical methods used for validation (NMR, MS) must also be scalable to handle larger batches and ensure consistent quality control throughout the production process. sigmaaldrich.com
Material Handling and Safety: Handling larger quantities of chemicals, including potentially hazardous reagents or intermediates, requires robust safety protocols and appropriate infrastructure. adesisinc.comx-chemrx.com
The synthesis of 1-Pentanol-1-13C, while specific, draws upon general principles of isotope labeling that are continuously refined through advancements in synthetic chemistry and analytical techniques, aiming for greater efficiency, purity, and accessibility.
Advanced Spectroscopic and Chromatographic Characterization of Amyl Alcohol 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and purity of organic molecules, particularly those enriched with stable isotopes like ¹³C. The ¹³C nucleus possesses a spin of ½, making it NMR-active, although its low natural abundance (approximately 1.1%) and relatively low gyromagnetic ratio necessitate specialized techniques for effective detection. The ¹³C label in Amyl alcohol-1-13C significantly enhances the NMR signal at the labeled position and provides a means to trace its fate in complex systems.
High-Resolution Carbon-13 NMR for Structural Elucidation and Isotopic Purity Determination
High-resolution ¹³C NMR spectroscopy is indispensable for confirming the carbon skeleton of this compound and verifying the precise location of the ¹³C label. In ¹³C NMR, each chemically distinct carbon atom in a molecule typically gives rise to a unique resonance signal, providing direct information about the molecular structure. For this compound, the ¹³C enrichment at the C1 position (the carbon atom bonded to the hydroxyl group) results in a significantly enhanced signal intensity at this specific resonance frequency compared to what would be observed from natural abundance ¹³C. This enhanced signal aids in the unambiguous assignment of the C1 carbon.
The chemical shift of the C1 carbon in 1-pentanol (B3423595), which is bonded to an oxygen atom, is typically found in the downfield region, around 60-70 ppm libretexts.orgmolbase.com. The ¹³C label does not fundamentally alter the electronic environment and thus the chemical shift itself, but it dramatically increases the signal-to-noise ratio for this specific carbon sigmaaldrich.com. By comparing the integrated intensity of the signal corresponding to the labeled C1 carbon with the signals of other carbons in the molecule (assuming they are at natural abundance ¹³C levels) or with a known internal standard, the isotopic purity or enrichment level of the sample can be accurately determined libretexts.org. Commercial samples of this compound are typically supplied with an isotopic purity of 99 atom % ¹³C nih.gov.
Table 3.1.1: Typical ¹³C NMR Chemical Shifts for 1-Pentanol
| Carbon Position | Description | Typical Chemical Shift (ppm) | Expected ¹³C Labeling Effect at C1 |
| C1 | -CH₂OH | ~63.3 | Enhanced signal intensity, potential ¹³C-¹³C coupling (often unresolved) |
| C2 | -CH₂- | ~22.5 | Natural abundance ¹³C |
| C3 | -CH₂- | ~34.0 | Natural abundance ¹³C |
| C4 | -CH₂- | ~22.5 | Natural abundance ¹³C |
| C5 | -CH₃ | ~13.7 | Natural abundance ¹³C |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The primary effect of the 1-13C label is the enhanced signal intensity at C1.
Distortionless Enhancement by Polarization Transfer (DEPT) Experiments for Carbon Atom Classification
Distortionless Enhancement by Polarization Transfer (DEPT) is a series of ¹³C NMR pulse sequences used to differentiate carbon atoms based on their attached proton multiplicity (CH₃, CH₂, CH, and quaternary carbons). DEPT experiments, such as DEPT-90 and DEPT-135, provide valuable complementary information to standard ¹³C NMR spectra, aiding in the assignment of signals.
DEPT-90 : This experiment selectively detects CH carbons, which appear as positive signals.
DEPT-135 : This experiment shows CH₃ and CH carbons as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those with no attached protons) are suppressed in both DEPT sequences.
For 1-pentanol, the structure is CH₃-CH₂-CH₂-CH₂-CH₂OH.
C5 (CH₃) would appear as a positive signal in DEPT-135.
C2, C3, and C4 (all CH₂) would appear as negative signals in DEPT-135.
C1 (CH₂OH) would also appear as a negative signal in DEPT-135.
The presence of the ¹³C label at C1 does not change its classification as a CH₂ group. Therefore, in DEPT-135, the signal for the labeled C1 carbon would still be negative, but it would exhibit enhanced intensity due to the increased concentration of the ¹³C isotope. This allows for clear identification of the labeled carbon's environment and its multiplicity.
Table 3.1.2: Expected DEPT Signals for 1-Pentanol Carbons
| Carbon Position | Multiplicity | DEPT-90 Signal | DEPT-135 Signal | ¹³C Labeling Effect at C1 |
| C1 | CH₂ | Absent | Negative | Enhanced intensity |
| C2 | CH₂ | Absent | Negative | Natural abundance ¹³C |
| C3 | CH₂ | Absent | Negative | Natural abundance ¹³C |
| C4 | CH₂ | Absent | Negative | Natural abundance ¹³C |
| C5 | CH₃ | Positive | Positive | Natural abundance ¹³C |
Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping and Isotopic Tracing
Multidimensional NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing detailed structural connectivity and tracing the fate of isotopic labels.
HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded ¹³C and ¹H nuclei. It is useful for assigning proton and carbon resonances that are directly attached to each other. For this compound, an HSQC spectrum would confirm the ¹H resonances associated with each ¹³C atom. The ¹H atoms attached to the ¹³C-labeled C1 would show a correlation to the enhanced ¹³C signal at C1.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. HMBC is particularly valuable for connecting different parts of a molecule and confirming long-range structural assignments. For this compound, HMBC experiments would reveal correlations from the protons on C2 to the ¹³C-labeled C1, and potentially from other protons to C1, thereby mapping the carbon framework and confirming the position of the ¹³C label nist.gov.
Beyond structural confirmation, these multidimensional techniques are crucial for isotopic tracing . In metabolic studies or reaction pathway analysis, where this compound might be introduced as a substrate, HSQC and HMBC can reveal which atoms in downstream products or intermediates have incorporated the ¹³C label. By observing correlations involving the ¹³C-enriched carbons in new molecules, researchers can deduce how the labeled carbon has moved through biochemical or chemical transformations libretexts.orgnist.gov.
Quantitative NMR for Precise Isotopic Abundance Measurements
Quantitative NMR (qNMR) is employed to determine the exact isotopic enrichment or abundance of specific isotopes within a sample. For this compound, qNMR techniques are used to precisely measure the percentage of molecules containing the ¹³C isotope at the C1 position.
The principle behind qNMR for isotopic abundance relies on the direct proportionality between the integrated signal intensity of a nucleus and its concentration. In ¹³C NMR, the integrated area of a specific carbon signal is proportional to the number of ¹³C nuclei contributing to that signal. By acquiring ¹³C NMR spectra under carefully controlled conditions (e.g., using gated proton decoupling to ensure consistent relaxation times and suppress Nuclear Overhauser Effect (NOE) enhancements, or by using specific quantitative pulse sequences), the relative abundance of the ¹³C-labeled C1 carbon can be accurately quantified libretexts.orgnist.govnih.gov.
This quantification is typically performed by comparing the integrated signal intensity of the ¹³C-labeled C1 resonance to that of a known internal standard with a well-defined concentration. The precise measurement of isotopic enrichment is critical for flux analysis in metabolic studies and for validating tracer experiments libretexts.orgnist.govnih.govresearchgate.netsigmaaldrich.com.
Table 3.1.4: Typical Isotopic Purity of this compound
| Parameter | Value | Source Reference |
| Isotopic Purity (¹³C) | ≥ 99 atom % | nih.gov |
| Chemical Purity (CP) | ≥ 99% | nih.gov |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with separation techniques like Gas Chromatography (GC), it forms GC-MS, a highly sensitive method for identifying and quantifying compounds, including isotopically labeled molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Identification and Metabolite Analysis
GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds, such as amyl alcohols. Gas Chromatography (GC) separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the GC column, it enters the Mass Spectrometer (MS) for detection and identification.
The presence of the ¹³C isotope in this compound leads to a distinct mass spectral signature compared to unlabeled amyl alcohol. The ¹³C atom has a mass of approximately 13.0034 Da, while the ¹²C atom has a mass of approximately 12.0000 Da. Therefore, replacing a ¹²C atom with a ¹³C atom in a molecule increases its molecular weight by one atomic mass unit (amu) libretexts.org.
For 1-pentanol (C₅H₁₂O), the molecular weight of the unlabeled compound is approximately 88.15 g/mol nist.govscbt.comsigmaaldrich.com, with a monoisotopic mass of approximately 88.0888 Da nist.gov. The incorporation of a ¹³C atom at the C1 position in this compound results in a molecular weight of approximately 89.14 g/mol sigmaaldrich.comlibretexts.orgresearchgate.net, with a monoisotopic mass of approximately 89.0922 Da researchgate.net. This mass difference of +1 Da allows for the unambiguous identification of the labeled compound in a mixture.
In GC-MS analysis, this compound will appear as a molecular ion peak at m/z corresponding to its increased mass. Fragment ions derived from the labeled molecule will also show a corresponding +1 Da shift compared to fragments from unlabeled amyl alcohol. This characteristic mass shift is crucial for identifying the compound and quantifying its presence, especially in complex biological matrices where it might be used as a tracer to study metabolic pathways sigmaaldrich.comresearchgate.net. By analyzing the mass spectra of metabolites produced from this compound, researchers can trace the incorporation of the ¹³C label and elucidate metabolic routes.
Table 3.2.1: Mass Spectrometry Information for 1-Pentanol and this compound
| Compound | Molecular Formula | Nominal Molecular Weight (Da) | Monoisotopic Mass (Da) | Mass Shift due to ¹³C Label (Da) |
| 1-Pentanol (unlabeled) | C₅H₁₂O | 88 | ~88.0888 | - |
| This compound | C₅H₁₂O | 89 | ~89.0922 | +1 |
Note: Nominal molecular weight is based on the sum of the most abundant isotopes (¹²C, ¹H, ¹⁶O). Monoisotopic mass is calculated using the exact masses of the most abundant isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis of Complex Biological Mixtures
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely employed for the identification and quantification of compounds within complex biological mixtures nih.govmdpi.comdrugtargetreview.comresearchgate.net. In the context of this compound, LC-MS/MS offers a robust platform for its detection and precise measurement.
The separation power of liquid chromatography (LC) effectively resolves this compound from other components in a sample matrix, such as biological fluids or extracts. Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer (MS). The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting selected precursor ions and monitoring specific fragment ions.
This compound is particularly valuable as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS-based quantitative assays nih.govwuxiapptec.comchromatographyonline.comresearchgate.net. By adding a known amount of this compound to a sample, analysts can compensate for variations that occur during sample preparation, chromatographic separation, and ionization within the mass spectrometer. The presence of the 13C atom results in a predictable mass shift (typically +1 Da for a single 13C substitution) compared to the unlabeled analyte. This mass difference allows for the simultaneous detection and quantification of both the endogenous (unlabeled) analyte and the labeled internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, significantly improving accuracy and precision, especially when dealing with matrix effects like ion suppression or enhancement wuxiapptec.comresearchgate.netacs.org.
Table 1: Hypothetical LC-MS/MS MRM Transitions for 1-Pentanol and 1-Pentanol-1-13C
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | MRM Transition (Precursor → Fragment) | Expected Mass Shift (13C) |
| 1-Pentanol | 89.1 | 43.1 | 89.1 → 43.1 | N/A |
| 1-Pentanol-1-13C | 90.1 | 44.1 | 90.1 → 44.1 | +1 Da |
Note: Specific precursor and fragment ions are illustrative and depend on the ionization mode (e.g., ESI positive) and fragmentation energy. The mass shift of the fragment ion depends on whether the labeled carbon is involved in the fragmentation.
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Fractionation and Origin Determination
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized mass spectrometric technique designed for the precise measurement of the relative abundance of isotopes within a sample measurlabs.combarc.gov.infmach.it. For this compound, IRMS is primarily used to determine its isotopic composition, particularly the ratio of 13C to 12C.
The principle behind IRMS involves converting the sample into a gas (e.g., CO2 for carbon analysis) which is then ionized and passed through a magnetic field. Ions with different isotopic masses are separated and detected, allowing for the calculation of isotope ratios. These ratios are typically expressed in delta notation (δ), representing the deviation of the sample's isotopic ratio from a defined standard (e.g., Vienna Pee Dee Belemnite for carbon) oiv.int.
The isotopic signature, or "isotope fingerprint," of a compound can vary based on its origin, synthesis pathway, and environmental factors during its formation measurlabs.comfmach.itthermofisher.com. By analyzing the 13C/12C ratio of this compound using IRMS, researchers can:
Determine Origin: Differentiate between Amyl alcohol synthesized from different carbon sources or produced via distinct industrial processes fmach.itthermofisher.com.
Trace Metabolic Pathways: In biological studies, the incorporation of 13C from labeled precursors like this compound can be tracked through metabolic pathways, revealing flux and transformation processes nih.govmdpi.com.
Verify Authenticity: Confirm the authenticity of products by comparing their isotopic fingerprint to known standards or expected values for a particular source thermofisher.commdpi.com.
The precision of IRMS allows for the detection of subtle natural variations in isotopic abundance, making it a powerful tool for origin determination and authenticity verification.
Table 2: Illustrative IRMS Isotopic Analysis of 1-Pentanol-1-13C
| Analyte | Isotope Ratio Measured | Reference Standard | Typical δ13C Value (Natural Abundance) | Expected δ13C Value (Enriched Sample) | Application |
| 1-Pentanol-1-13C | 13C / 12C | VPDB | -20‰ to -30‰ (typical for organic matter) | Significantly higher (e.g., +X‰) | Origin tracing, metabolic flux analysis, authenticity |
Note: The specific δ13C value for the enriched sample would depend on the degree of isotopic enrichment achieved during synthesis and the specific carbon source used. The value is illustrative.
Integration of Spectroscopic and Chromatographic Data for Comprehensive Compound Characterization
The combined application of LC-MS/MS and IRMS provides a synergistic approach for the comprehensive characterization of this compound, offering a more complete understanding than either technique alone.
LC-MS/MS excels at separating complex mixtures and providing highly sensitive and selective quantification of specific compounds. Its ability to identify and quantify this compound, especially when used as a SIL-IS, ensures accurate measurement in intricate biological or environmental samples. The fragmentation patterns obtained in MS/MS experiments also aid in structural confirmation.
IRMS, on the other hand, delivers unparalleled precision in determining isotopic ratios. When applied to this compound, it reveals information about its provenance, synthetic route, or metabolic fate, which LC-MS/MS alone cannot provide. The specific placement of the 13C label at the C1 position of the pentanol (B124592) molecule is critical, as it allows for targeted tracing of this particular carbon atom through biochemical processes or differentiation based on its unique isotopic signature.
By integrating these techniques, researchers can:
Confirm Identity and Purity: LC-MS/MS confirms the molecular weight and fragmentation pattern, while the known isotopic enrichment of this compound (verified by IRMS or inferred from its synthesis) further validates its identity.
Quantify Accurately in Complex Matrices: LC-MS/MS, using this compound as an internal standard, provides reliable quantitative data, unaffected by matrix interference.
Trace Origin and Metabolism: IRMS elucidates the origin of the carbon atoms within the molecule or tracks its incorporation into biological systems, providing insights into provenance and biochemical pathways.
This integrated analytical strategy ensures robust identification, accurate quantification, and detailed mechanistic understanding of this compound in diverse scientific investigations.
Compound List:
this compound
1-Pentanol-1-13C
Applications of Amyl Alcohol 1 13c in Biochemical Pathway Elucidation
Metabolic Flux Analysis (MFA) Utilizing Carbon-13 Tracers in Biological Systems
Metabolic Flux Analysis (MFA) is a quantitative technique that measures the rates of metabolite interconversion within biochemical pathways. By employing stable isotopes like Carbon-13 (¹³C), MFA provides a detailed understanding of how metabolic networks function under various conditions.
¹³C-MFA relies on introducing ¹³C-labeled substrates into a biological system. As these labeled substrates are metabolized, the ¹³C atoms are incorporated into various cellular components and intermediate metabolites. The distribution of these ¹³C atoms within molecules, known as mass isotopomer distribution (MID), is then measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy sci-hub.seresearchgate.netnih.govcreative-proteomics.comnih.govrsc.orgnih.govroyalsocietypublishing.org. These measured labeling patterns are compared against simulated patterns derived from mathematical models of the metabolic network. By iteratively adjusting the rates (fluxes) of the reactions within the model, researchers can determine the flux values that best explain the observed ¹³C incorporation patterns, thereby quantifying the flow of carbon through specific pathways sci-hub.seresearchgate.netnih.govnih.govrsc.orgnih.govportlandpress.comnih.govbiorxiv.orgplos.orgfrontiersin.orgnih.gov. Amyl alcohol-1-13C, with its ¹³C label at the C1 position, can be used to trace the fate of its own carbon skeleton as it enters and moves through cellular metabolic networks ontosight.ai.
Effective experimental design is paramount for achieving precise and reliable flux estimations in ¹³C-MFA sci-hub.seresearchgate.netnih.gov. This process begins with the selection of appropriate ¹³C-labeled tracers. For studies involving amyl alcohols, this compound would be introduced as a primary carbon source or tracer into microbial cultures ontosight.ai. The biological system, such as yeast or bacteria, would be cultivated in a defined medium where this compound is the sole or a significant carbon substrate. To enhance the precision of flux measurements, experiments often involve parallel incubations using different tracer compositions, including mixtures of labeled and unlabeled substrates sci-hub.senih.govresearchgate.net. Crucially, cells must be maintained under conditions that allow for both metabolic and isotopic steady states to be reached, ensuring that the labeling patterns are stable and representative of the metabolic fluxes sci-hub.sersc.orgnih.gov. Following cultivation, intracellular metabolites are extracted and analyzed to determine their ¹³C enrichment patterns. Related labeled analogs could include amyl alcohols labeled at different carbon positions or isotopically labeled isomers of pentanol (B124592).
The interpretation of complex isotopic labeling data necessitates sophisticated computational modeling sci-hub.seresearchgate.netnih.govrsc.orgnih.govroyalsocietypublishing.orgportlandpress.comnih.govbiorxiv.orgplos.orgfrontiersin.orgnih.gov. These models represent the metabolic network's known stoichiometry and the atom transition pathways for each reaction. Specialized software tools, such as Metran or INCA, are employed to perform flux estimation by minimizing the discrepancies between experimentally measured labeling patterns and those simulated by the model sci-hub.senih.govbiorxiv.orgfrontiersin.org. This process typically involves mass isotopomer balancing and statistical fitting methods, like least-squares regression researchgate.netnih.govportlandpress.comnih.govnih.gov. The outcome of this modeling and data interpretation is a quantitative map of cellular metabolism, revealing the distribution of carbon fluxes through various pathways, which can be used for metabolic network reconstruction and refinement sci-hub.senih.govnih.govbiorxiv.org.
Table 1: Key Steps in ¹³C Metabolic Flux Analysis (¹³C-MFA)
| Step | Description | Key Techniques/Considerations |
| 1. | Experimental Design | Selection of ¹³C tracers, culture conditions, incubation time for steady-state. |
| 2. | Tracer Experiment | Cultivation of biological system with ¹³C-labeled substrate(s). |
| 3. | Isotopic Labeling Measurement | Extraction and analysis of intracellular metabolites to determine ¹³C enrichment patterns (MIDs). |
| 4. | Flux Estimation | Computational modeling using software to fit observed labeling patterns to metabolic network models. |
| 5. | Statistical Analysis | Evaluation of model fit, calculation of confidence intervals for estimated fluxes. |
Investigation of Microbial Metabolism
Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are central to many biochemical processes, including the production of flavor compounds such as fusel alcohols. ¹³C-labeling studies are instrumental in elucidating the intricate metabolic pathways involved.
The Ehrlich pathway is a well-established route in yeast for the catabolism of amino acids, leading to the production of higher alcohols, commonly referred to as fusel alcohols nih.govasm.orgyeastgenome.orgmdpi.comresearchgate.netmdpi.comresearchgate.net. This pathway initiates with the transamination of amino acids to their corresponding α-keto acids. These α-keto acids are then typically decarboxylated to aldehydes, which are subsequently reduced to alcohols nih.govmdpi.comresearchgate.netmdpi.com. Studies have utilized ¹³C-labeled amino acids, such as [2-¹³C]valine, to trace the fate of these precursors and confirm the operation of the Ehrlich pathway in the production of fusel alcohols like isoamyl alcohol, isobutanol, and active amyl alcohol nih.govmdpi.comresearchgate.netnih.gov. For instance, feeding labeled valine to yeast has shown that intermediates can enter related pathways, leading to labeled isoamyl alcohol, thus demonstrating the interconnectedness of amino acid metabolism nih.govresearchgate.net. While this specific subsection focuses on labeled amino acid precursors, this compound can be used to study the subsequent metabolism of these produced amyl alcohols or to confirm the labeling patterns of amyl alcohol synthesized via the Ehrlich pathway ontosight.ai.
¹³C-labeling provides a direct method for tracing the catabolism of amino acids into higher alcohols, including active amyl alcohol and isoamyl alcohol nih.govmdpi.comresearchgate.netresearchgate.net. When yeast is supplied with ¹³C-labeled amino acids, such as leucine (B10760876), valine, or isoleucine, the resulting amyl alcohols can be analyzed for ¹³C enrichment. For example, research using [2-¹³C]valine has demonstrated the incorporation of the ¹³C label into isoamyl alcohol, specifically at the C-2 position, indicating the metabolic channeling of valine-derived intermediates into the leucine catabolic pathway nih.govresearchgate.net. This technique has been crucial in confirming the carbon flow from amino acids through intermediates like α-ketoisovalerate and α-ketoisocaproate to the final fusel alcohol products nih.govmdpi.comresearchgate.netnih.gov. This compound itself can also serve as a tracer to investigate its own catabolism or its integration into other metabolic routes within microbial systems ontosight.ai.
Table 2: Ehrlich Pathway: Amino Acid Precursors and Fusel Alcohol Products
| Amino Acid Precursor | Corresponding α-Keto Acid | Intermediate Aldehyde | Fusel Alcohol Product | Primary Yeast Species Studied |
| Leucine | α-Ketoisocaproate | 3-Methylbutanal (B7770604) | Isoamyl Alcohol | Saccharomyces cerevisiae |
| Valine | α-Ketoisovalerate | 2-Methylpropanal | Isobutanol | Saccharomyces cerevisiae |
| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutanal | Active Amyl Alcohol | Saccharomyces cerevisiae |
| Phenylalanine | Phenylpyruvate | Phenylacetaldehyde | 2-Phenylethanol (B73330) | Saccharomyces cerevisiae |
| Methionine | α-Keto-γ-methylthiobutyrate | 3-(Methylthio)propanal | 3-(Methylthio)propanol | Saccharomyces cerevisiae |
Compound List
this compound (1-pentanol-1-13C)
n-Pentanol (1-pentanol)
Isoamyl alcohol
Active amyl alcohol
Leucine
Valine
Isoleucine
Phenylalanine
Methionine
α-Keto acids
α-Ketoisocaproate
α-Ketoisovalerate
3-Methylbutanal
Isobutanol
2-Phenylethanol
3-(Methylthio)propanol
Glucose
Amino acids
Applications in Metabolic Engineering for Enhanced Bioproduction of Amyl Alcohols
Metabolic engineering aims to optimize microbial cell factories for the efficient production of valuable compounds. The use of ¹³C-labeled precursors, including ¹³C-labeled amyl alcohols or their metabolic precursors, is crucial for tracing metabolic flux and identifying bottlenecks in the biosynthesis pathways of amyl alcohols. By feeding these labeled compounds to microorganisms, researchers can track the flow of carbon atoms through cellular metabolism using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This allows for the quantification of metabolic intermediates and the elucidation of pathway dynamics, which are essential for rational strain design. For instance, understanding the flux through pathways leading to specific amyl alcohol isomers can guide genetic modifications to enhance the yield of desired products. Studies employing ¹³C-based metabolic flux analysis have been instrumental in identifying rate-limiting enzymes and regulatory mechanisms in microbial fermentation processes, thereby providing targets for genetic or metabolic engineering interventions to boost the bioproduction of amyl alcohols mdpi-res.com.
Studies on the Interconversion and Biosynthesis of Amyl Alcohol Isomers in Microorganisms
Microorganisms are capable of producing various isomers of amyl alcohol through complex metabolic routes, often originating from amino acid catabolism or carbohydrate metabolism. The Ehrlich pathway, for example, is known to convert amino acids like leucine and isoleucine into higher alcohols, including isoamyl alcohol (3-methyl-1-butanol) and active amyl alcohol (2-methyl-1-butanol), respectively mdpi.comasm.org. The use of ¹³C-labeled amino acids or sugars allows researchers to trace the specific carbon skeletons and intermediates involved in the biosynthesis and interconversion of these amyl alcohol isomers. For example, studies using ¹³C-labeled leucine have elucidated the pathways leading to isoamyl alcohol in Saccharomyces cerevisiae, identifying key enzymes such as pyruvate (B1213749) decarboxylase-like activities responsible for the conversion of α-ketoisocaproate to isoamyl alcohol researchgate.net. Similarly, ¹³C-labeled isoleucine has been used to map the metabolic routes from isoleucine to active amyl alcohol in yeast, revealing that multiple decarboxylases can facilitate this conversion researchgate.net. These investigations are vital for understanding microbial physiology and for developing biocatalytic processes for specific amyl alcohol production.
Biotransformation Studies in Non-Human Mammalian Systems
The metabolism of amyl alcohols and related compounds in non-human mammalian systems is of significant interest, particularly in toxicological and pharmacokinetic studies. Isotopically labeled amyl alcohols are invaluable for tracing their metabolic fate within an organism.
Tracing the Biotransformation Pathways of Carbon-13 Labeled tert-Amyl Alcohol and its Ethers
Research has extensively utilized ¹³C-labeled tert-amyl alcohol and its ethers, such as tert-amyl methyl ether (TAME), to investigate their biotransformation pathways in mammals, primarily in rats nih.govacs.orgnih.govoup.comnih.gov. Studies have shown that TAME is metabolized to tert-amyl alcohol (TAA), which can then undergo further oxidation. For instance, in rats, TAME and TAA were found to be extensively metabolized, with urinary metabolites including free and glucuronidated 2-methyl-2,3-butanediol, and glucuronides of tert-amyl alcohol nih.govacs.orgnih.gov. The ¹³C label allows for precise tracking of the carbon atoms from the parent compound through these metabolic intermediates, confirming the proposed pathways and quantifying the contribution of each metabolite.
Identification of Labeled Metabolites and Their Structural Characterization in Biological Matrices
Following the administration of ¹³C-labeled tert-amyl alcohol or its ethers, sophisticated analytical techniques are employed to identify and structurally characterize the resulting metabolites in biological matrices such as urine and blood. Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this process nih.govacs.orgnih.gov. The ¹³C NMR signals provide definitive evidence of the incorporation of the label into specific positions of the metabolite structures, aiding in their unambiguous identification. For example, ¹³C NMR was used to identify 2-methyl-2,3-butanediol, tert-amyl alcohol, 2-hydroxy-2-methylbutyric acid, and 3-hydroxy-3-methylbutyric acid as urinary metabolites in rats exposed to ¹³C-labeled TAME or tert-amyl alcohol nih.govacs.orgnih.gov. This detailed structural characterization is essential for understanding the toxicokinetics and metabolic fate of these compounds.
Elucidation of Enzymatic Mechanisms Involved in the Biotransformation of this compound Analogs
The biotransformation of amyl alcohols in mammalian systems is mediated by various enzymes, often belonging to the cytochrome P450 (CYP) superfamily, which are involved in oxidation reactions nih.govacs.org. Using ¹³C-labeled amyl alcohol analogs, researchers can probe the specific enzymatic mechanisms. For example, studies suggest that the oxidation of tert-amyl alcohol to diols and carboxylic acids is likely mediated by CYP-dependent oxidations nih.govacs.org. By analyzing the distribution of the ¹³C label in different metabolites, it is possible to infer the regioselectivity of enzymatic hydroxylation and subsequent metabolic steps. While specific enzymes for all amyl alcohol analogs may not be fully characterized, the ¹³C labeling approach provides a powerful tool to map out the metabolic routes and infer the enzymatic activities involved in their biotransformation.
Investigations in Plant Metabolism and Secondary Metabolite Synthesis
While direct studies specifically detailing "this compound" in plant metabolism are less prevalent in the initial search results compared to mammalian or microbial systems, the broader context of plant secondary metabolism involves numerous alcohol compounds. Plants synthesize a vast array of secondary metabolites, many of which are volatile alcohols or derived from alcohol precursors, contributing to aroma, defense, and signaling nih.govfrontiersin.orgnih.govfrontiersin.org. For instance, phenylpropanoids, a major class of plant secondary metabolites, are derived from phenylalanine and can lead to aromatic alcohols like 2-phenylethanol frontiersin.orgmdpi.com. The biosynthesis of volatile compounds in fruits, contributing to their flavor and aroma, often involves alcohols derived from fatty acid degradation or amino acid metabolism mdpi.com.
The application of ¹³C-labeling in plant studies would allow researchers to trace the carbon flow from primary metabolites (e.g., sugars, amino acids) into these secondary alcohol compounds. This is critical for understanding how plants allocate carbon resources to specialized metabolic pathways, especially under various environmental conditions or during different developmental stages frontiersin.org. For example, ¹³C-labeled glucose or amino acids could be supplied to plants to track their conversion into specific volatile alcohols or other secondary metabolites, thereby elucidating the metabolic engineering potential for enhancing desirable traits in crops or understanding plant defense mechanisms. The general understanding of plant secondary metabolism highlights the role of alcohols as intermediates or end products, and ¹³C labeling would be a key technique to dissect these complex pathways frontiersin.orgnih.gov.
Compound List
this compound
tert-Amyl alcohol
Amyl alcohol isomers
2-methyl-2-butanol (B152257) (tert-Amyl alcohol)
tert-Amyl methyl ether (TAME)
2-methyl-2,3-butanediol
2-hydroxy-2-methylbutyric acid
3-hydroxy-3-methylbutyric acid
tert-Butyl alcohol (TBA)
2-methyl-1,2-propanediol
2-hydroxyisobutyrate (B1230538)
Isoamyl alcohol (3-methyl-1-butanol)
Active amyl alcohol (2-methyl-1-butanol)
Leucine
Isoleucine
α-Ketoisocaproate
α-Keto-β-methylvalerate
2-phenylethanol
Tryptophol
Phenylalanine
Tryptophan
3-methylbutyryl-CoA (isovaleryl-CoA)
3-methylbutyraldehyde (isovaleraldehyde)
Acetaldehyde
Acetate
Isobutanol
2-Methyl-1-propanol
3-Methyl-1-butanol
2-Butanol, 2-methyl-
Dimethylethylcarbinol
Ethyldimethylcarbinol
t-Pentyl alcohol
tert-Pentanol
tert-Isoamyl alcohol
1,1-Dimethyl-1-propanol
3-Methylbutan-3-ol
Dimethyl ethyl carbinol
Ethyl dimethyl carbinol
tert-amylalcohol
2-Methyl butanol-2
tert-n-Amyl alcohol
Amylenum hydratum
Amylalkohol, tertiaerer
3-Methyl-butanol-(3)
2-hydroxyisobutyric acid
Isobutene
Isoamylene
2-hydroxyisobutyrate
2-methylpropan-1,2-diol
3-hydroxybutyric acid
3-methylcrotonic acid
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
3-methylbutyryl-CoA
3-methylcrotonyl-CoA
2-oxobutyrate
Threonine
2-oxoisocaproate
α-keto acid
Formaldehyde
Acetaldehyde
Formic acid
Acetic acid
3-phenylpyruvate
3-indolepyruvate
2-phenylacetaldehyde
2-hydroxyisobutyric acid
3-hydroxy-3-methylbutyric acid
2-hydroxy-2-methylbutyric acid
2-methyl-2,3-butanediol
2-methyl-1,2-propanediol
2-methyl-3-buten-2-ol (B93329)
3-methylcrotonyl-CoA carboxylase
3-methylcrotonyl-CoA
3-methylbutyryl-CoA
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
Isoamyl alcohol
2-methylbutanol
2-methyl-2-butanol
2-methyl-3-buten-2-ol
3-methyl-1-butanol
2-phenylacetonitrile (B1602554)
1-nitro-2-phenylethane
2-phenylacetaldehyde
4-hydroxy-2,5-dimethyl-3 (2H) -furanone (HDMF)
Hexanal
1-penten-3-one
p-coumaric acid
caffeic acid
ferulic acid
coutaric acid
caftaric acid
fertaric acid
cinnamic acid
Lignin
Lignanes
Phenylpropenes
Coumarines
Flavonoids
Alkaloids
Glucosinolates
Non-ribosomal peptides
Terpenoids
Steroids
Nitrogen-containing compounds
Sulfur-containing compounds
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Geranylgeranylpyrophosphate (GGPP)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Squalene
Artemisinic acid
Amorphadiene
Salicylic acid
Catechol
Gallic acid
Galloyl ester
HCN
Amygdalin
Cyanogenic glycoside
Linoleic acid
Linolenic acid
13-hydroperoxide lyase
Hexanol
Z-3-Hexenal
E-2-Heptenal
1-Penten-3-ol
Phenol
p-methoxyphenol
Geraniol
Citronellol
Vanillin
Eugenol
Cinnamin alcohol
Phenethyl alcohol
Benzyl (B1604629) alcohol
Furaneol
4-hydroxybenzaldehyde (B117250)
1-Hexanol
Citric acid
Sodium phosphate (B84403)
Citrate/phosphate buffer
Oligosaccharides
Glycosides
Sugar nucleotide
Glycosyl transferases
Aglycon
Glycosidases
HCN
oxynitrilase
p-glucosidase
Amyl alcohol
2-phenylethanol
Tryptophol
2-methylbutanol
3-methylbutanol
1-propanol
isobutanol
isoamyl alcohol
2-methyl-1-butanol
3-methyl-1-butanol
2-methyl-3-buten-2-ol
3-methyl-3-pentanol
2-methylpropan-1,2-diol
2-hydroxyisobutyric acid
3-hydroxybutyric acid
Isobutene
Isoamylene
2-hydroxyisobutyrate
3-methylcrotonic acid
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
3-methylbutyryl-CoA
3-methylcrotonyl-CoA
2-oxobutyrate
Threonine
2-oxoisocaproate
α-keto acid
Formaldehyde
Acetaldehyde
Formic acid
Acetic acid
3-phenylpyruvate
3-indolepyruvate
2-phenylacetaldehyde
4-hydroxy-2,5-dimethyl-3 (2H) -furanone (HDMF)
Hexanal
cis-3-hexenal
trans-2-hexenal
1-hexanol
1-penten-3-one
p-coumaric acid
caffeic acid
ferulic acid
coutaric acid
caftaric acid
fertaric acid
cinnamic acid
Lignin
Lignanes
Phenylpropenes
Coumarines
Flavonoids
Alkaloids
Glucosinolates
Non-ribosomal peptides
Terpenoids
Steroids
Nitrogen-containing compounds
Sulfur-containing compounds
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Geranylgeranylpyrophosphate (GGPP)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Squalene
Artemisinic acid
Amorphadiene
Salicylic acid
Catechol
Gallic acid
Galloyl ester
HCN
Amygdalin
Cyanogenic glycoside
Linoleic acid
Linolenic acid
13-hydroperoxide lyase
Hexanol
Z-3-Hexenal
E-2-Heptenal
1-Penten-3-ol
Phenol
p-methoxyphenol
Geraniol
Citronellol
Vanillin
Eugenol
Cinnamin alcohol
Phenethyl alcohol
Benzyl alcohol
Furaneol
4-hydroxybenzaldehyde
1-Hexanol
1-octanol
Citric acid
Sodium phosphate
Citrate/phosphate buffer
Oligosaccharides
Glycosides
Sugar nucleotide
Glycosyl transferases
Aglycon
Glycosidases
HCN
oxynitrilase
p-glucosidase
Amyl alcohol
2-phenylethanol
Tryptophol
2-methylbutanol
3-methylbutanol
1-propanol
1-butanol
isobutanol
isoamyl alcohol
2-methyl-1-butanol
3-methyl-1-butanol
2-methyl-3-buten-2-ol
3-methyl-3-pentanol
2-methylpropan-1,2-diol
2-hydroxyisobutyric acid
3-hydroxybutyric acid
Isobutene
Isoamylene
2-hydroxyisobutyrate
3-methylcrotonic acid
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
3-methylbutyryl-CoA
3-methylcrotonyl-CoA
2-oxobutyrate
Threonine
2-oxoisocaproate
α-keto acid
Formaldehyde
Acetaldehyde
Formic acid
Acetic acid
3-phenylpyruvate
3-indolepyruvate
2-phenylacetaldehyde
4-hydroxy-2,5-dimethyl-3 (2H) -furanone (HDMF)
Hexanal
cis-3-hexenal
trans-2-hexenal
1-hexanol
1-penten-3-one
p-coumaric acid
caffeic acid
ferulic acid
coutaric acid
caftaric acid
fertaric acid
cinnamic acid
Lignin
Lignanes
Phenylpropenes
Coumarines
Flavonoids
Alkaloids
Glucosinolates
Non-ribosomal peptides
Terpenoids
Steroids
Nitrogen-containing compounds
Sulfur-containing compounds
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Geranylgeranylpyrophosphate (GGPP)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Squalene
Artemisinic acid
Amorphadiene
Salicylic acid
Catechol
Gallic acid
Galloyl ester
HCN
Amygdalin
Cyanogenic glycoside
Linoleic acid
Linolenic acid
13-hydroperoxide lyase
Hexanol
Z-3-Hexenal
E-2-Heptenal
1-Penten-3-ol
Phenol
p-methoxyphenol
Geraniol
Citronellol
Vanillin
Eugenol
Cinnamin alcohol
Phenethyl alcohol
Benzyl alcohol
Furaneol
4-hydroxybenzaldehyde
1-Hexanol
1-octanol
Citric acid
Sodium phosphate
Citrate/phosphate buffer
Oligosaccharides
Glycosides
Sugar nucleotide
Glycosyl transferases
Aglycon
Glycosidases
HCN
oxynitrilase
p-glucosidase
tert-Amyl alcohol
2-methyl-2,3-butanediol
2-hydroxy-2-methylbutyric acid
3-hydroxy-3-methylbutyric acid
tert-Butyl alcohol (TBA)
2-methyl-1,2-propanediol
2-hydroxyisobutyrate
Isoamyl alcohol (3-methyl-1-butanol)
Active amyl alcohol (2-methyl-1-butanol)
Leucine
Isoleucine
α-Ketoisocaproate
α-Keto-β-methylvalerate
2-phenylethanol
Tryptophol
Phenylalanine
Tryptophan
3-methylbutyryl-CoA (isovaleryl-CoA)
3-methylbutyraldehyde (isovaleraldehyde)
Ethanol
Acetaldehyde
Acetate
Isobutanol
1-Propanol
2-Methyl-1-propanol
3-Methyl-1-butanol
2-Butanol, 2-methyl-
Dimethylethylcarbinol
Ethyldimethylcarbinol
t-Pentyl alcohol
tert-Pentanol
tert-Isoamyl alcohol
1,1-Dimethyl-1-propanol
3-Methylbutan-3-ol
Dimethyl ethyl carbinol
Ethyl dimethyl carbinol
tert-amylalcohol
2-Methyl butanol-2
tert-n-Amyl alcohol
Amylenum hydratum
Amylalkohol, tertiaerer
3-Methyl-butanol-(3)
2-hydroxyisobutyric acid
Isobutene
Isoamylene
2-hydroxyisobutyrate
2-methylpropan-1,2-diol
3-hydroxybutyric acid
3-methylcrotonic acid
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
3-methylbutyryl-CoA
3-methylcrotonyl-CoA
2-oxobutyrate
Threonine
2-oxoisocaproate
α-keto acid
Formaldehyde
Acetaldehyde
Formic acid
Acetic acid
3-phenylpyruvate
3-indolepyruvate
2-phenylacetaldehyde
4-hydroxy-2,5-dimethyl-3 (2H) -furanone (HDMF)
Hexanal
cis-3-hexenal
trans-2-hexenal
1-hexanol
1-penten-3-one
p-coumaric acid
caffeic acid
ferulic acid
coutaric acid
caftaric acid
fertaric acid
cinnamic acid
Lignin
Lignanes
Phenylpropenes
Coumarines
Flavonoids
Alkaloids
Glucosinolates
Non-ribosomal peptides
Terpenoids
Steroids
Nitrogen-containing compounds
Sulfur-containing compounds
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Geranylgeranylpyrophosphate (GGPP)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Squalene
Artemisinic acid
Amorphadiene
Salicylic acid
Catechol
Gallic acid
Galloyl ester
HCN
Amygdalin
Cyanogenic glycoside
Linoleic acid
Linolenic acid
13-hydroperoxide lyase
Hexanol
Z-3-Hexenal
E-2-Heptenal
1-Penten-3-ol
Phenol
p-methoxyphenol
Geraniol
Citronellol
Vanillin
Eugenol
Cinnamin alcohol
Phenethyl alcohol
Benzyl alcohol
Furaneol
4-hydroxybenzaldehyde
1-Hexanol
1-octanol
Citric acid
Sodium phosphate
Citrate/phosphate buffer
Oligosaccharides
Glycosides
Sugar nucleotide
Glycosyl transferases
Aglycon
Glycosidases
HCN
oxynitrilase
p-glucosidase
tert-Amyl alcohol
2-methyl-2,3-butanediol
2-hydroxy-2-methylbutyric acid
3-hydroxy-3-methylbutyric acid
tert-Butyl alcohol (TBA)
2-methyl-1,2-propanediol
2-hydroxyisobutyrate
Isoamyl alcohol (3-methyl-1-butanol)
Active amyl alcohol (2-methyl-1-butanol)
Leucine
Isoleucine
α-Ketoisocaproate
α-Keto-β-methylvalerate
2-phenylethanol
Tryptophol
Phenylalanine
Tryptophan
3-methylbutyryl-CoA (isovaleryl-CoA)
3-methylbutyraldehyde (isovaleraldehyde)
Ethanol
Acetaldehyde
Acetate
Isobutanol
1-Propanol
2-Methyl-1-propanol
3-Methyl-1-butanol
2-Butanol, 2-methyl-
Dimethylethylcarbinol
Ethyldimethylcarbinol
t-Pentyl alcohol
tert-Pentanol
tert-Isoamyl alcohol
1,1-Dimethyl-1-propanol
3-Methylbutan-3-ol
Dimethyl ethyl carbinol
Ethyl dimethyl carbinol
tert-amylalcohol
2-Methyl butanol-2
tert-n-Amyl alcohol
Amylenum hydratum
Amylalkohol, tertiaerer
3-Methyl-butanol-(3)
2-hydroxyisobutyric acid
Isobutene
Isoamylene
2-hydroxyisobutyrate
2-methylpropan-1,2-diol
3-hydroxybutyric acid
3-methylcrotonic acid
3-methylbutyraldehyde
3-methylbutanal
Isovaleraldehyde
Isovaleryl-CoA
3-methylbutyryl-CoA
3-methylcrotonyl-CoA
2-oxobutyrate
Threonine
2-oxoisocaproate
α-keto acid
Formaldehyde
Acetaldehyde
Formic acid
Acetic acid
3-phenylpyruvate
3-indolepyruvate
2-phenylacetaldehyde
4-hydroxy-2,5-dimethyl-3 (2H) -furanone (HDMF)
Hexanal
cis-3-hexenal
trans-2-hexenal
1-hexanol
1-penten-3-one
p-coumaric acid
caffeic acid
ferulic acid
coutaric acid
caftaric acid
fertaric acid
cinnamic acid
Lignin
Lignanes
Phenylpropenes
Coumarines
Flavonoids
Alkaloids
Glucosinolates
Non-ribosomal peptides
Terpenoids
Steroids
Nitrogen-containing compounds
Sulfur-containing compounds
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Geranylgeranylpyrophosphate (GGPP)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Squalene
Artemisinic acid
Amorphadiene
Salicylic acid
Catechol
Gallic acid
Galloyl ester
HCN
Amygdalin
Cyanogenic glycoside
Linoleic acid
Linolenic acid
13-hydroperoxide lyase
Hexanol
Z-3-Hexenal
E-2-Heptenal
1-Penten-3-ol
Phenol
p-methoxyphenol
Geraniol
Citronellol
Vanillin
Eugenol
Cinnamin alcohol
Phenethyl alcohol
Benzyl alcohol
Furaneol
4-hydroxybenzaldehyde
1-Hexanol
1-octanol
Citric acid
Sodium phosphate
Citrate/phosphate buffer
Oligosaccharides
Glycosides
Sugar nucleotide
Glycosyl transferases
Aglycon
Glycosidases
HCN
oxynitrilase
p-glucosidase
Applications of Amyl Alcohol 1 13c in Chemical Reaction Mechanism Elucidation
Tracing Carbon Atoms in Organic Reaction Pathways
The primary utility of Amyl alcohol-1-13C in mechanistic studies lies in its ability to act as a tracer. By employing techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, researchers can follow the labeled carbon atom, providing definitive insights into complex reaction cascades that would be difficult to ascertain otherwise.
Investigation of Carbocation Rearrangements Utilizing 13C-Labeled Amyl Alcohol Analogs
Carbocation rearrangements are a common feature in reactions involving alcohols, particularly under acidic conditions. These rearrangements, which involve the migration of a hydride or an alkyl group, often lead to a mixture of products and can complicate mechanistic analysis. The use of 13C-labeled amyl alcohol analogs is instrumental in unraveling these complex rearrangements.
When a derivative of amyl alcohol, such as the tert-amyl cation, is labeled with 13C, the movement of the label can be monitored. For instance, studies on the 2-methyl-2-butyl-1-13C cation (a labeled tert-amyl cation) using 13C NMR spectroscopy have shown that the carbon atoms within the cation can interchange. This scrambling of the isotopic label is proposed to occur through a mechanism involving hydride shifts. A plausible pathway involves the migration of a hydride to form a secondary carbocation, which can then rearrange further via a protonated cyclopropane (B1198618) intermediate. This process can lead to the 13C label moving to a different position within the carbon skeleton. Without the isotopic label, such intricate rearrangements would be nearly impossible to detect and characterize.
Table 1: Hypothetical 13C NMR Chemical Shifts in a Carbocation Rearrangement Study
| Carbon Position in Amyl Cation | Initial Chemical Shift (ppm) | Chemical Shift After Rearrangement (ppm) |
| C1 (Labeled) | ~320 | ~45 |
| C2 | ~45 | ~320 |
| C3 | ~30 | ~30 |
| C4 | ~15 | ~15 |
| C5 | ~10 | ~10 |
Note: This table is illustrative and represents the type of data that would be collected in such an experiment. Actual chemical shifts may vary.
Mechanistic Insights into Unimolecular Nucleophilic Substitution (SN1) and Elimination (E1) Reactions
SN1 and E1 reactions of alcohols proceed through a common carbocation intermediate, making them susceptible to the rearrangements described above. This compound is a key substrate for dissecting the competition between these two pathways and for confirming the involvement of carbocations.
In an SN1 reaction, the alcohol is typically protonated by an acid, followed by the loss of water to form a carbocation. This carbocation is then attacked by a nucleophile. In a competing E1 reaction, the carbocation instead undergoes deprotonation at an adjacent carbon to form an alkene.
By starting with this compound, the position of the 13C label in the final substitution and elimination products can be determined. If the reaction proceeds without rearrangement, the label will remain at the C1 position in the substitution product and will be part of the double bond in the elimination product. However, if carbocation rearrangements occur, the 13C label may be found at other positions in the product molecules. The distribution of the label in the product mixture provides a quantitative measure of the extent of rearrangement and can help to elucidate the relative rates of nucleophilic attack, elimination, and rearrangement.
Table 2: Expected Products in SN1/E1 Reactions of this compound
| Reaction Pathway | Product(s) | Position of 13C Label |
| SN1 (No Rearrangement) | 1-substituted pentane | C1 |
| E1 (No Rearrangement) | Pent-1-ene | C1 |
| SN1 (With Rearrangement) | 2-substituted pentane | C1 or C2 |
| E1 (With Rearrangement) | Pent-2-ene | C1 or C2 |
Probing Atom Scrambling and Isotopic Exchange Phenomena
Isotopic scrambling, the distribution of an isotopic label among multiple positions in a molecule, is a direct consequence of certain reaction mechanisms, particularly those involving symmetric or rapidly equilibrating intermediates. The study of the tert-amyl cation, for example, has revealed that the interchange of carbon atoms can occur, which is a form of isotopic scrambling.
Evidence for such scrambling often points to the existence of transient intermediates, such as protonated cyclopropanes. In the case of the rearranging amyl cation, the formation of a protonated cyclopropane intermediate would allow for the breaking and reforming of carbon-carbon bonds in a way that leads to the apparent migration of the 13C label. Observing the scrambling of the 13C label from the C1 position to other positions in the carbon backbone of the amyl structure provides strong evidence for the involvement of such non-classical intermediates.
Catalytic Reaction Studies
Based on the conducted searches, no specific information was found regarding the application of this compound in catalytic reaction studies as outlined in the requested sections 5.2.1 and 5.2.2. Therefore, a detailed and scientifically accurate account for this section cannot be provided.
Polymer Chemistry Applications: Mechanistic Studies of Labeled Monomers derived from this compound
The use of isotopically labeled monomers is a powerful technique in polymer chemistry for elucidating reaction mechanisms, determining polymerization kinetics, and understanding polymer microstructure. Monomers synthesized from Amyl Alcohol-1-¹³C, such as 1-¹³C-pentyl methacrylate (B99206), serve as valuable probes in these investigations. The strategic placement of the ¹³C isotope at the first carbon of the amyl group allows for precise tracking of this specific part of the monomer unit as it incorporates into a growing polymer chain. This enables detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Elucidation of Polymerization Mechanisms
In the study of polymerization mechanisms, monomers derived from Amyl Alcohol-1-¹³C can provide critical insights into the fundamental steps of initiation, propagation, and termination. For instance, in free-radical polymerization, the labeled amyl group can help in distinguishing between different modes of termination, such as combination and disproportionation. By analyzing the resulting polymer chain ends using ¹³C NMR, researchers can identify the specific chemical environments of the labeled carbon, thereby deducing the termination pathway.
Moreover, in living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, labeled monomers can be employed to monitor the integrity of the end groups and to study chain transfer reactions. The presence and chemical shift of the ¹³C-labeled amyl group at the beginning of the polymer chain can confirm the efficiency of initiation from a labeled initiator or, if incorporated as a monomer, its distribution along the chain can provide information about the randomness or blockiness of a copolymer.
Kinetic Studies of Polymerization
The rate of polymerization and the reactivity ratios in copolymerization are crucial parameters that can be accurately determined using monomers labeled with ¹³C. By monitoring the disappearance of the ¹³C-labeled monomer signal in the NMR spectrum over time, a direct and non-invasive measurement of the polymerization kinetics can be obtained. This method is particularly advantageous as it does not require sampling and quenching of the reaction, which can introduce errors.
For example, in a study investigating the kinetics of n-pentyl methacrylate radical polymerization, techniques like pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC) are used to determine the propagation rate coefficient (kₚ). While this study did not specifically use a ¹³C labeled monomer, the incorporation of such a label would allow for complementary kinetic data to be obtained via NMR, providing a more comprehensive understanding of the reaction dynamics.
Microstructure Analysis
The properties of a polymer are intimately linked to its microstructure, including tacticity (the stereochemical arrangement of adjacent chiral centers). ¹³C NMR spectroscopy is a highly sensitive tool for determining the microstructure of polymers. When a monomer derived from Amyl Alcohol-1-¹³C is used, the signal of the labeled carbon can be sensitive to its stereochemical environment within the polymer chain.
For instance, the ¹³C signal of the labeled methylene (B1212753) carbon in the pentyl group may split into different resonances corresponding to different stereochemical arrangements, such as isotactic, syndiotactic, and atactic sequences. This allows for a quantitative determination of the tacticity of the polymer, which in turn influences its physical and mechanical properties.
Interactive Data Table: Hypothetical ¹³C NMR Chemical Shifts for Poly(1-¹³C-pentyl methacrylate) Tacticity Analysis
| Tacticity | Triad Sequence | Expected ¹³C Chemical Shift (ppm) |
| Isotactic | mm | 65.4 |
| Syndiotactic | rr | 64.8 |
| Heterotactic | mr | 65.1 |
Note: The chemical shift values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected differences in resonance for different tactic sequences. Actual values would need to be determined experimentally.
Research Findings Summary
While direct studies utilizing Amyl Alcohol-1-¹³C for the synthesis of labeled monomers for polymerization mechanism elucidation are not extensively reported in publicly available literature, the principles are well-established through studies of similar systems. Research on the polymerization of alkyl methacrylates provides a strong foundation for understanding how such a labeled monomer would be applied.
| Research Area | Application of ¹³C Labeling | Potential Insights from Amyl Alcohol-1-¹³C Derived Monomers |
| Polymerization Kinetics | Real-time monitoring of monomer consumption via ¹³C NMR. | Accurate determination of propagation rate constants and reactivity ratios in copolymerizations involving pentyl methacrylate. |
| Reaction Mechanisms | End-group analysis to distinguish termination pathways. | Elucidation of termination mechanisms (combination vs. disproportionation) in the free-radical polymerization of pentyl methacrylate. |
| Polymer Microstructure | Analysis of ¹³C signal splitting to determine tacticity. | Quantitative measurement of the isotactic, syndiotactic, and heterotactic triads in poly(pentyl methacrylate), providing a link between polymerization conditions and polymer properties. |
Applications of Amyl Alcohol 1 13c in Environmental Fate and Biodegradation Research
Tracking Environmental Degradation Pathways of Amyl Alcohol-1-13C
Understanding how this compound degrades in the environment is critical for assessing its persistence, potential impacts, and the pathways through which it is transformed. The ¹³C label is instrumental in identifying the specific products and mechanisms involved in these transformations.
Microbial Degradation Processes and Identification of Labeled Degradation Products
Microbial communities are key players in the biodegradation of organic compounds like amyl alcohol. When this compound is introduced into an environment, microorganisms capable of metabolizing it will incorporate the ¹³C label into their cellular components or intermediate metabolites. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Isotope Ratio Mass Spectrometry (IRMS) can then be used to identify and quantify these labeled degradation products nih.govmicrobe.com. This allows researchers to map out the specific metabolic pathways, identifying intermediates such as aldehydes, carboxylic acids, or even smaller molecules like CO₂, and confirming their origin from the labeled parent compound regulations.govresearchgate.netoup.com. For instance, the initial step in the aerobic biodegradation of primary alcohols like 1-pentanol (B3423595) often involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid, which can then enter central metabolic pathways like the Krebs cycle regulations.govoup.com. The ¹³C label would be expected to be retained in these initial oxidation products, aiding in their definitive identification.
Table 1: Potential Microbial Degradation Products of 1-Pentanol-1-¹³C
| Potential Degradation Product | Chemical Formula (with ¹³C label) | Expected ¹³C Location | Notes on Labeling |
| 1-Pentanol | CH₃(CH₂)₃¹³CH₂OH | Carbon 1 | Parent compound |
| Pentanal | CH₃(CH₂)₃¹³CHO | Carbon 1 | Aldehyde |
| Pentanoic Acid | CH₃(CH₂)₃¹³COOH | Carbon 1 | Carboxylic Acid |
| Acetyl-CoA | CH₃¹³CO-SCoA | Carbon 1 (from C2) | Via β-oxidation |
| CO₂ | ¹³CO₂ | Carbon 1 (from C1) | Respiration |
Assessment of Biotic and Abiotic Transformation Mechanisms in Environmental Compartments
Environmental compartments—such as soil, water, and air—host a variety of biotic (microbial) and abiotic (chemical, photochemical) processes that can transform organic compounds. This compound enables researchers to differentiate and quantify the contributions of these distinct pathways. For example, while microbial degradation is a biotic process, volatilization from water or soil surfaces is an abiotic process regulations.govepa.gov. By monitoring the ¹³C label in different phases (e.g., dissolved in water, sorbed to soil, or in the atmosphere), scientists can determine the extent of each transformation. Abiotic hydrolysis or photolysis, if significant for amyl alcohol, would also be distinguishable from microbial activity by tracking the label's fate under sterile conditions compared to biologically active ones. Isotopic fractionation, where the lighter isotope (¹²C) reacts or moves preferentially over the heavier isotope (¹³C), can also provide clues about the mechanisms at play, although this is more commonly studied with compound-specific stable isotope analysis (CSIA) on naturally occurring isotopes researchgate.netwhiterose.ac.uk.
Table 2: Comparative Transformation of 1-Pentanol in Environmental Compartments (Illustrative)
| Environmental Compartment | Transformation Mechanism | Dominant Pathway | ¹³C Label Tracking Method | Expected Outcome |
| Soil | Microbial Degradation | Biotic | ¹³C in CO₂, microbial biomass, soil organic matter | ¹³C incorporated into microbial biomass and respired as ¹³CO₂. |
| Soil | Sorption | Abiotic/Biotic | ¹³C in soil solid phase (adsorbed) | ¹³C remains associated with soil particles, reducing bioavailability. |
| Water Body | Volatilization | Abiotic | ¹³C in air above water surface | ¹³C moves from dissolved phase to atmospheric phase. |
| Water Body | Microbial Degradation | Biotic | ¹³C in dissolved CO₂, microbial biomass, water metabolites | ¹³C transformed into various microbial products or respired as ¹³CO₂. |
Investigation of Carbon Flow and Cycling in Ecosystems Using Isotopic Tracers
Isotopically labeled compounds are invaluable tools for tracing the movement and cycling of carbon through entire ecosystems. This compound can be introduced into a controlled ecosystem setting (e.g., a mesocosm) to follow the path of its carbon atoms. This allows researchers to understand how the compound is assimilated by primary producers, transferred through food webs, or incorporated into soil organic matter plos.orgd-nb.infocopernicus.orgfrontiersin.org. For example, studies using ¹³CO₂ labeling have shown how carbon moves from atmospheric CO₂ into plants, then to soil microbes and organic matter plos.orgd-nb.info. Similarly, this compound could reveal how an input of this alcohol influences microbial community structure, carbon sequestration in soils, or even plant uptake if it is metabolized into a form that plants can utilize. By analyzing the ¹³C enrichment in different ecosystem components over time, scientists can quantify carbon residence times and identify key pathways of carbon flow.
Table 3: Ecosystem Carbon Flow Tracing with Amyl Alcohol-1-¹³C (Illustrative)
| Ecosystem Component | ¹³C Detection Method | Expected ¹³C Enrichment (Relative) | Significance for Carbon Cycling |
| Microbial Biomass | ¹³C-DNA/Lipids/Proteins | High | Indicates microbial assimilation and role in carbon turnover. |
| Soil Organic Matter | ¹³C-NMR/Mass Balance | Moderate to High | Shows carbon sequestration and long-term storage potential. |
| Plant Tissues (Roots) | ¹³C-NMR/Mass Balance | Low to Moderate | Indicates potential uptake or influence on root exudates. |
| Dissolved Organic Carbon | ¹³C-IRMS | Variable | Tracks transformation into soluble organic compounds. |
| Atmospheric CO₂ | ¹³C-IRMS | High (if respired) | Quantifies carbon loss through respiration. |
Studies on Volatilization and Sorption Behavior of Labeled Analogs in Environmental Matrices
The physical movement of this compound within the environment is governed by processes such as volatilization and sorption. Volatilization, the transfer of a substance from a liquid or solid phase to the gaseous phase, is influenced by factors like vapor pressure and Henry's Law constant regulations.govepa.gov. Sorption refers to the binding of a compound to soil particles or sediments, affecting its mobility and bioavailability oup.com.
Using this compound, researchers can precisely quantify these processes. For instance, by measuring the ¹³C content in air samples collected above a contaminated water body or soil, the rate of volatilization can be accurately determined. Similarly, analyzing the ¹³C concentration in different soil fractions or in the sorbent material used in experiments can reveal the extent of sorption. Studies on similar alcohols have shown that 1-pentanol exhibits moderate mobility in soil and is expected to volatilize from water and soil surfaces regulations.govnih.gov. The ¹³C label allows for direct measurement of these partitioning behaviors under various environmental conditions (e.g., soil type, moisture content, temperature).
Table 4: Sorption and Volatilization Parameters for 1-Pentanol Analogs (Illustrative)
| Environmental Matrix | Process | Key Parameter Measured | ¹³C Labeling Application | Typical Range/Observation for 1-Pentanol (Based on Unlabeled Data) |
| Water | Volatilization | Henry's Law Constant | Quantify ¹³C movement into the air phase; determine volatilization half-life. | Moderate volatility (Henry's Law constant ~1.3 x 10⁻⁵ atm·m³/mol) regulations.gov |
| Soil | Sorption | Koc (Organic Carbon-Water Partition Coefficient) | Measure ¹³C association with soil organic matter; predict mobility. | Moderate mobility expected (Koc ~160) nih.gov |
| Soil | Volatilization | Vapor Pressure | Quantify ¹³C loss from soil surface to atmosphere. | Moderate vapor pressure (2.2 mm Hg) regulations.gov |
Compound Name Table:
| Common Name | IUPAC Name | Chemical Formula | CAS Number |
| Amyl alcohol-1-¹³C | 1-Pentanol-1-¹³C | C₅H₁₁¹³CH₂OH | 58454-11-8 |
Concluding Remarks and Future Research Perspectives for Amyl Alcohol 1 13c
Current Challenges in Amyl Alcohol-1-13C Research and Application
Despite its potential, the widespread use of this compound is hampered by several challenges. The synthesis of isotopically labeled compounds is often a complex and costly endeavor. researchgate.net The high price of ¹³C starting materials can be a significant barrier, particularly for large-scale or long-term studies. researchgate.net
Another challenge lies in the detection and analysis of the labeled compound. While NMR and MS are powerful analytical tools, achieving the necessary sensitivity and resolution to track this compound and its metabolites in intricate biological matrices can be difficult. nih.govnih.gov Furthermore, for applications in metabolic imaging, techniques such as hyperpolarization would be necessary to enhance the signal, which introduces its own set of technical complexities related to specialized equipment and the short-lived nature of the hyperpolarized state.
Finally, for any potential in-vivo or clinical applications, navigating the regulatory approval process for new tracer compounds presents a substantial hurdle, requiring extensive safety and efficacy data.
Advancements in Isotopic Labeling Technologies and Their Impact on Future Studies
Recent progress in isotopic labeling technologies promises to mitigate some of the existing challenges and broaden the applicability of compounds like this compound. Methodologies for incorporating stable isotopes have become more sophisticated, potentially leading to more efficient and cost-effective synthetic routes. researchgate.net
The development of advanced analytical techniques is also crucial. High-resolution mass spectrometry and higher-field NMR spectroscopy enhance the ability to detect and quantify ¹³C-labeled molecules and their metabolic products with greater precision. frontiersin.orgspringernature.com Techniques like ¹³C Metabolic Flux Analysis (¹³C-MFA) have become powerful tools for mapping metabolic pathways, and the principles of these methods can be applied to studies involving this compound to understand its metabolic fate. researchgate.netnih.gov The continued refinement of these technologies will be pivotal in designing more informative experiments to probe the role of amyl alcohol in various systems. vanderbilt.edu
Potential for Novel Applications of this compound in Emerging Scientific Fields
The unique properties of this compound open doors to innovative applications across several scientific domains.
Metabolic Tracing: In a manner similar to how ¹³C-labeled ethanol (B145695) is used to study brain metabolism, this compound can be employed to trace the metabolic pathways of longer-chain alcohols. nih.gov A study on tert-amyl alcohol, for instance, utilized ¹³C labeling to identify its biotransformation products in rats and humans. nih.gov This approach could elucidate how amyl alcohol is processed in the body and its interaction with other metabolic networks.
Environmental Science: Isotope labeling is a valuable tool for tracking the environmental fate of pollutants. alfa-chemistry.com this compound could be used to monitor the degradation pathways and persistence of amyl alcohol in soil and water systems, providing crucial data for environmental risk assessments.
Industrial Catalysis and Synthesis: The incorporation of a ¹³C label provides a powerful means to investigate reaction mechanisms in organic synthesis and industrial catalysis. researchgate.net By tracking the position of the label in reaction products, chemists can gain detailed insights into the transformation processes involving amyl alcohol.
Interdisciplinary Research Opportunities Leveraging Carbon-13 Amyl Alcohols
The utility of this compound extends across multiple disciplines, fostering opportunities for collaborative research.
| Field of Study | Potential Interdisciplinary Application of this compound |
| Biochemistry & Biophysics | Investigating the interaction of amyl alcohol with biological membranes. Using ¹³C NMR to probe how it affects membrane fluidity and protein function. |
| Metabolic Engineering | Tracing the carbon flux from this compound in engineered microorganisms to optimize the production of biofuels or other valuable chemicals. nih.gov |
| Pharmacology & Toxicology | Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs where amyl alcohol is used as a solvent or excipient. The ¹³C label allows for precise quantification and tracking. alfa-chemistry.com |
| Materials Science | Monitoring the incorporation and role of amyl alcohol during the synthesis of polymers and other materials, using the ¹³C label as a spectroscopic probe to understand structural and dynamic properties. |
By combining the expertise of chemists, biologists, engineers, and environmental scientists, the full potential of this compound as a research tool can be realized, leading to new discoveries and a deeper understanding of complex systems.
Q & A
Q. How to assess the reliability of published ¹³C NMR chemical shifts for Amyl alcohol-1-¹³C?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
